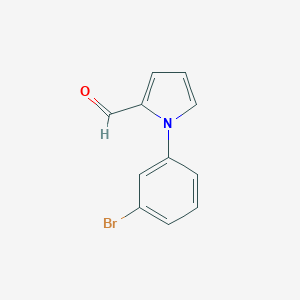
1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include the compound’s purpose or role in various applications.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography might also be used if the compound forms crystals.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include studying its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- New Synthesis Methods : Novel methods for synthesizing 3-fluoropyrroles, which are structurally related to 1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde, have been developed. These methods involve electrophilic alpha,alpha-difluorination and dehydrofluorination processes, offering an easy approach to various new 3-fluorinated pyrroles (Surmont et al., 2009).
Material Science and Luminescence Studies
- Supramolecular Chains and Magnetic Properties : The use of pyrrole carbaldehyde derivatives in the creation of high-nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior highlights the potential of these compounds in materials science (Giannopoulos et al., 2014).
- Highly Luminescent Polymers : The development of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which are structurally related to 1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde, demonstrates their utility in creating materials with strong fluorescence and distinct optical properties (Zhang & Tieke, 2008).
Photophysical and Crystallographic Studies
- Solvatochromic Studies : Investigations into the structure and photophysical properties of similar compounds in various solvents, like the study of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, provide insights into their behavior in different environments (Singh et al., 2013).
Pharmaceutical and Biomedical Applications
- Antimicrobial and Cytotoxicity Studies : Schiff bases of chitosan derived from heteroaryl pyrazole derivatives, structurally related to 1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde, have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi, without exhibiting cytotoxic activity (Hamed et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It would also involve detailing the precautions that need to be taken while handling the compound.
Zukünftige Richtungen
This would involve discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to the compound to improve its properties, etc.
Please note that the availability of this information would depend on whether research has been conducted on the specific compound. If you have a different compound or a more specific question about this compound, feel free to ask!
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLBPUKQECPNHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
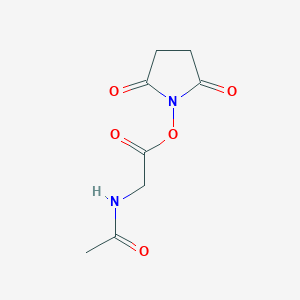

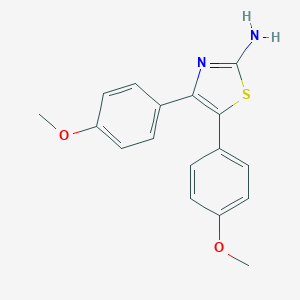
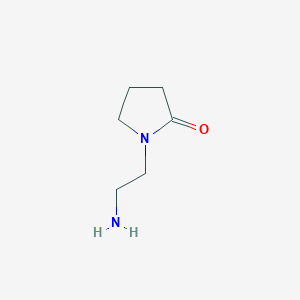
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)
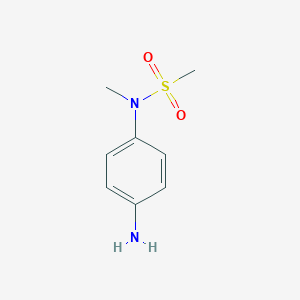


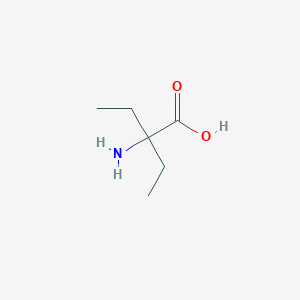


![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)
![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)